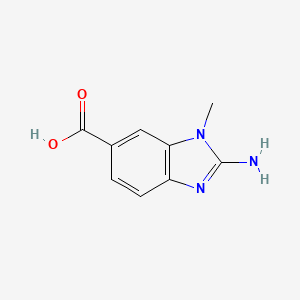

2-Amino-3-methylbenzimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-methylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as scaffolds in drug design due to their ability to interact with various biological targets .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

For instance, they can act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives have been associated with influencing inflammatory pathways and fatty acid metabolism .

Result of Action

Benzimidazole derivatives are known for their wide range of biological properties .

Action Environment

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Analyse Biochimique

Biochemical Properties

It is known that benzimidazole derivatives, which include 2-Amino-3-methylbenzimidazole-5-carboxylic acid, have been found in many important synthetic drug molecules . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Benzimidazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which may suggest potential cellular effects of this compound.

Molecular Mechanism

It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This could potentially provide insights into the molecular mechanism of this compound.

Metabolic Pathways

It is known that benzimidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Transport and Distribution

It is known that the Jen family homologs have the ability to transport short-chain saccharide acids , which may provide some insights into the potential transport and distribution of this compound.

Subcellular Localization

Tools like WoLF PSORT and DM3Loc can be used to predict protein subcellular localization based on amino acid sequences, which may provide some insights into the potential subcellular localization of this compound.

Méthodes De Préparation

The synthesis of 2-Amino-3-methylbenzimidazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic conditions. . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Amino-3-methylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

2-Amino-3-methylbenzimidazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2-Amino-3-methylbenzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

2-Aminobenzimidazole: Known for its antimicrobial and antifungal properties.

3-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.

5-Carboxybenzimidazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Activité Biologique

2-Amino-3-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring with an amino group and a carboxylic acid group. This unique combination of functional groups contributes to its biological activity.

Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions in biochemical pathways.

- Antimicrobial Activity : They have shown significant antimicrobial properties against various pathogens, making them candidates for antibiotic development .

- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of A549 lung cancer cells by approximately 63.4% compared to untreated controls. The compound's ability to induce cell death was linked to its interaction with cellular pathways involved in apoptosis .

- Antimicrobial Properties : Another investigation revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

- Synthesis Optimization : Improved synthetic methods could enhance yield and purity, facilitating further biological testing.

- Expanded Biological Testing : Comprehensive studies to evaluate the compound's efficacy against a broader range of cancer types and infectious diseases.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could provide insights for drug development.

Propriétés

IUPAC Name |

2-amino-3-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZHWXCSPQDIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.